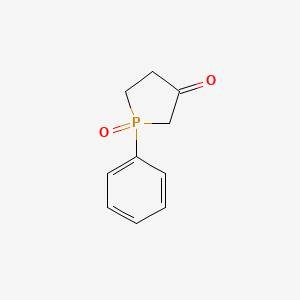
1-Phenyl-1lambda~5~-phospholane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1lambda~5~-phospholane-1,3-dione is an organophosphorus compound characterized by a five-membered ring containing a phosphorus atom bonded to a phenyl group and two carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1lambda~5~-phospholane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with a suitable dione precursor under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1lambda~5~-phospholane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles like bromine or nitronium ions, solvents such as chloroform or acetic acid.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Functionalized phospholane derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-1lambda~5~-phospholane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Phenyl-1lambda~5~-phospholane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus atom can form coordination bonds with metal ions, influencing enzymatic activity and cellular processes. Additionally, the phenyl group and carbonyl functionalities contribute to its reactivity and binding affinity.
Comparación Con Compuestos Similares
1-Phenyl-1lambda~5~-phospholane-1,3-dione: Unique due to its specific ring structure and functional groups.
Phospholane derivatives: Compounds with similar phosphorus-containing rings but different substituents.
Isoindoline-1,3-dione derivatives: Structurally related compounds with nitrogen in place of phosphorus.
Uniqueness: this compound stands out due to its combination of a phosphorus atom in a five-membered ring and the presence of both phenyl and carbonyl groups
Propiedades
Número CAS |
60705-77-3 |
|---|---|
Fórmula molecular |
C10H11O2P |
Peso molecular |
194.17 g/mol |
Nombre IUPAC |
1-oxo-1-phenyl-1λ5-phospholan-3-one |
InChI |
InChI=1S/C10H11O2P/c11-9-6-7-13(12,8-9)10-4-2-1-3-5-10/h1-5H,6-8H2 |
Clave InChI |
SPQDVXDWRUERRN-UHFFFAOYSA-N |
SMILES canónico |
C1CP(=O)(CC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
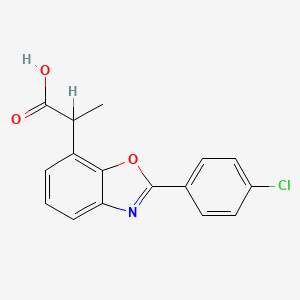
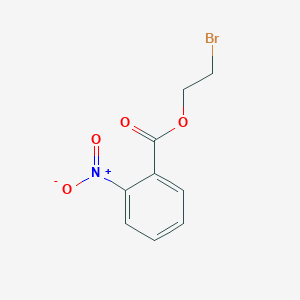
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)

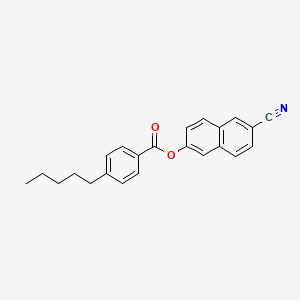

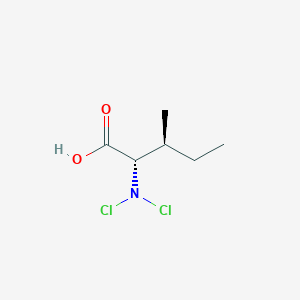

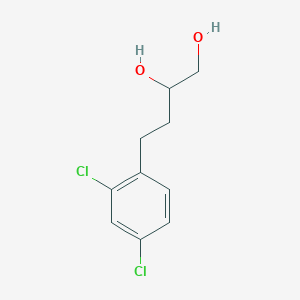
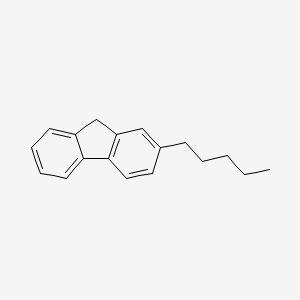

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)
